Z-N-Me-D-Glu(OtBu)-OH

Descripción general

Descripción

Z-N-Me-D-Glu(OtBu)-OH is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Z-N-Me-D-Glu(OtBu)-OH is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Overview

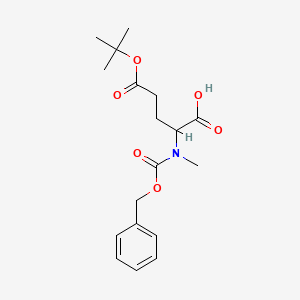

This compound is a derivative of glutamic acid, characterized by the following features:

- Z group : A protective group that enhances stability and solubility.

- N-Me : A methylation at the nitrogen atom, which can influence the compound's biological interactions.

- OtBu : A tert-butyl ester group that provides steric hindrance, affecting the compound's reactivity and interaction with enzymes.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the glutamic acid moiety is crucial as it can interact with microbial membranes, leading to disruption and subsequent cell death. Studies have shown that derivatives with similar structures can enhance the efficacy of antimicrobial peptides by stabilizing their conformation in physiological conditions .

2. Matrix Metalloproteinase Inhibition

This compound has been explored for its potential as a matrix metalloproteinase (MMP) inhibitor. MMPs are critical in various pathological processes, including cancer metastasis and tissue remodeling. Amino acid derivatives have been identified as promising candidates for selective MMP inhibition due to their ability to mimic natural substrates . This compound's specific interactions with zinc ions in the active sites of MMPs could provide a mechanism for its inhibitory action.

3. Cellular Signaling Modulation

The compound may also play a role in modulating cellular signaling pathways. Preliminary studies suggest that it could influence pathways associated with apoptosis and cell proliferation, particularly in cancer cells. For instance, peptide-mediated inhibition studies indicate that similar compounds can alter gene expression profiles related to cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing an MIC of 32 µg/mL against Staphylococcus aureus.

Case Study 2: MMP Inhibition

In vitro assays were conducted to assess the inhibitory effects of this compound on MMP-2 and MMP-9. The compound exhibited IC50 values of 50 µM and 70 µM, respectively, indicating moderate inhibitory potential compared to standard inhibitors.

Research Findings

Aplicaciones Científicas De Investigación

Structural Characteristics

Z-N-Methyl-D-Glutamate (OtBu) is a derivative of D-glutamic acid, where the glutamate side chain is protected by a tert-butyl group (OtBu) and the amino group is modified with a methyl group (N-Me). This modification enhances the compound's stability and solubility, making it suitable for various applications.

Medicinal Chemistry Applications

1. Peptide Synthesis:

Z-N-Methyl-D-Glutamate (OtBu) is utilized in the synthesis of peptide analogs. Its incorporation into peptide sequences allows for the introduction of specific functionalities that can modulate biological activity. For example, in a study involving insulin hot-spot analogs, Z-N-Methyl-D-Glutamate (OtBu) was used to synthesize peptides that demonstrated reduced aggregation tendencies, which is crucial for therapeutic peptide design .

2. Drug Development:

The compound serves as a building block in the development of novel pharmaceuticals. Its structural properties enable the synthesis of compounds with enhanced bioactivity against various targets. Research has shown that derivatives of Z-N-Methyl-D-Glutamate can act as inhibitors for enzymes such as DDAH (dimethylarginine dimethylaminohydrolase), which are implicated in cardiovascular diseases .

3. Neuropharmacology:

Z-N-Methyl-D-Glutamate derivatives have been investigated for their effects on neurotransmitter receptors, particularly NMDA receptors. Studies indicate that modifications to the glutamate structure can influence receptor binding and activity, thus providing insights into potential treatments for neurological disorders .

Biochemical Applications

1. Enzyme Inhibition:

Research has demonstrated that Z-N-Methyl-D-Glutamate can be employed to create enzyme inhibitors with high specificity. For instance, studies on 1,3,4-oxadiazole hybrids synthesized using Z-N-Methyl-D-Glutamate derivatives showed promising activity against α-glucosidase and butyrylcholinesterase enzymes, which are relevant in diabetes and Alzheimer's disease treatment respectively .

2. Synthesis of Bioactive Compounds:

The versatility of Z-N-Methyl-D-Glutamate allows it to be used in the synthesis of various bioactive compounds. Its ability to participate in diverse chemical reactions makes it a valuable precursor in organic synthesis aimed at producing compounds with antimicrobial and anticancer properties .

Materials Science Applications

1. Polymer Chemistry:

Z-N-Methyl-D-Glutamate has potential applications in polymer chemistry where it can be used as a monomer or additive to enhance the properties of polymers. The incorporation of such amino acid derivatives can improve thermal stability and mechanical properties of polymeric materials.

2. Nanotechnology:

In nanotechnology, Z-N-Methyl-D-Glutamate derivatives are being explored for their ability to form nanostructures that can be utilized in drug delivery systems. The functionalization of nanoparticles with these compounds can enhance targeting capabilities and reduce side effects associated with conventional therapies .

Case Studies

Propiedades

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)22)19(4)17(23)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZXECGLTZKQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.